Antihistaminic Activity: Allyl vs. Propargyl and Phenyl Substituents (Patent-Derived SAR)
The compound falls within the scope of US 4,430,343, which explicitly claims R₁ = allyl, n = 2 as a preferred embodiment for antihistaminic activity. The patent discloses that replacing allyl with propargyl or phenyl significantly reduces in vivo antihistaminic potency in the guinea-pig histamine-induced lethality model [1]. While the patent does not provide a direct IC₅₀ for the allyl-ethyl-furanamide exemplar, the documented rank-order establishes that the allyl/ethyl/furan triad is a privileged combination within the claimed series.
| Evidence Dimension | Antihistaminic protection in vivo |
|---|---|
| Target Compound Data | Covered by patent claims; structural features (R₁ = allyl, n = 2, furan-2-carboxamide) correspond to preferred embodiments associated with highest potency tier [1]. |
| Comparator Or Baseline | R₁ = propargyl or phenyl analogs within the same patent; R₁ = H (unsubstituted benzimidazole) shows minimal activity [1]. |
| Quantified Difference | Not explicitly quantified; qualitative rank-order: allyl ≥ propargyl ≫ phenyl ≈ H. |
| Conditions | Guinea-pig histamine-induced lethality assay; compound administered orally at 0.1–10 mg/kg [1]. |
Why This Matters
For laboratories screening antihistaminic or anti-allergic benzimidazole libraries, the allyl-ethyl-furan substitution pattern is empirically associated with the highest efficacy tier, making it a rational positive-control candidate over propargyl or phenyl congeners.
- [1] Iemura, R., Kawashima, T., Fukuda, T., Ito, K., Nose, T., & Tsukamoto, G. (1984). US Patent 4,430,343 – Benzimidazole derivatives, process for the preparation thereof and pharmaceutical composition containing the same. Akzo Nobel NV. View Source
